5-(3,4-dimethoxyphenyl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
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Description
5-(3,4-dimethoxyphenyl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H17N5O3 and its molecular weight is 363.377. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
The compound 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione and its derivatives have been synthesized and investigated for their antimicrobial and anti-proliferative activities. These derivatives exhibit significant in vitro inhibitory activity against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. Specifically, piperazinomethyl derivatives displayed broad-spectrum antibacterial activities, and some compounds showed potent activity against tested Gram-positive bacteria. Additionally, their anti-proliferative activity was evaluated against various cancer cell lines, where compounds displayed optimum activity against prostate cancer (PC3), human colorectal cancer (HCT-116), human hepatocellular carcinoma (HePG-2), human epithelioid carcinoma (HeLa), and human breast cancer (MCF7) cell lines (Al-Wahaibi et al., 2021).
Spectral Luminescent Properties
Research on the spectral luminescent properties of oxadiazoles, including derivatives similar to the compound of interest, has shown that these molecules can luminesce with a high quantum yield in both polar and nonpolar solvents. This luminescence characteristic suggests potential applications in materials science, particularly in the development of optical materials and devices (Mikhailov et al., 2018).
Liquid Crystalline Properties
Studies on 1,3,4-oxadiazole-based compounds have explored their liquid crystalline properties, with some derivatives exhibiting enantiotropic nematic or smectic A phases. This research indicates potential applications in the design and development of new liquid crystal materials, which could be used in displays and other optical technologies (Zhu et al., 2009).
Anticancer Evaluation
A series of new 1,3,4-oxadiazole derivatives have been designed and synthesized, with anticancer activity screening revealing superior activity of certain derivatives against breast cancer cell lines. These findings highlight the potential of oxadiazole derivatives in the development of new anticancer therapies (Polkam et al., 2021).
Synthesis and Fungicidal Activities
The synthesis of novel oxadiazole derivatives has shown good fungicidal activities against Fusarium oxysporum and Botrytis cinerea. This research supports the potential of such compounds in agricultural applications, particularly in the development of new fungicides (Long et al., 2006).
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(5-methyl-1-phenyltriazol-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-12-17(21-23-24(12)14-7-5-4-6-8-14)18-20-19(27-22-18)13-9-10-15(25-2)16(11-13)26-3/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKUUKRWINCJEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C3=NOC(=N3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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